5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine (DMAP) is an organic compound that is used as a catalyst in organic synthesis. DMAP has been used in a wide range of applications, from pharmaceuticals to food science. DMAP is an important tool in the field of organic synthesis due to its ability to facilitate the synthesis of a variety of compounds.
Scientific Research Applications
Corrosion Inhibition
A significant application of benzimidazole derivatives lies in their potential as corrosion inhibitors. In one study, benzothiazole derivatives were synthesized and evaluated for their corrosion inhibiting effects against steel in acidic conditions. These derivatives demonstrated superior stability and efficiency, suggesting that similar benzimidazole compounds could offer promising corrosion resistance properties (Hu et al., 2016).
Anti-inflammatory Applications
Benzimidazole compounds have also been synthesized and assessed for their anti-inflammatory activities. In particular, nonsymmetrical 2-(1H-benzimidazol-2-ylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and related derivatives were explored for their efficacy against carrageenan-induced paw edema in albino rats, showing significant activity (Prajapat & Talesara, 2016).
Antimicrobial Properties
The synthesis of novel benzimidazole derivatives and their evaluation for antibacterial and antifungal activities represent another important area of research. Some derivatives showed promising results, which could be further explored for the development of new antimicrobial agents (Reddy & Reddy, 2010).
Organic Magnetic Materials
In the realm of materials science, benzimidazole derivatives have been investigated for their roles in organic magnetic materials. Studies on nitroxide radicals derived from benzimidazole demonstrate how hydrogen bonds can influence magnetic behaviors, offering insights into the design of new magnetic materials (Ferrer et al., 2001).
Heterocyclic Chemistry
The synthesis of benzimidazole-based heterocycles is a vital area of chemical research, with implications for pharmaceutical development and materials science. Various methods have been developed to create novel benzimidazole heterocycles, contributing to the diversity of compounds with potential biological and industrial applications (Darweesh et al., 2016).
properties
IUPAC Name |
5,6-dimethyl-1-propylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-4-5-15-7-14-12-10(15)6-8(2)9(3)11(12)13/h6-7H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWQMXNHBYJVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.